molecular formula C10H12BrClN2 B124900 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride CAS No. 156941-60-5

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride

Cat. No.: B124900
CAS No.: 156941-60-5
M. Wt: 275.57 g/mol
InChI Key: FNGKXNLFBJRRGO-UHFFFAOYSA-N
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Description

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12BrClN2 It is a derivative of indole, a heterocyclic aromatic organic compound

Scientific Research Applications

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride typically involves the bromination of indole derivatives followed by amination. One common method includes the bromination of 1H-indole-3-ethanamine using bromine in an appropriate solvent, such as acetic acid. The resulting 7-bromo derivative is then reacted with ethanamine under controlled conditions to yield the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(7-Bromo-5-chloro-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(5,7-Dibromo-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(7-Bromo-2-methyl-1H-indol-3-yl)ethanamine hydrochloride

Uniqueness

2-(7-Bromo-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(7-bromo-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGKXNLFBJRRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595698
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156941-60-5
Record name 2-(7-Bromo-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-bromo-1H-indol-3-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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